(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide
Description
(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide (CAS: 196597-82-7) is a synthetic intermediate critical to the production of Ramelteon, a melatonin receptor agonist used to treat insomnia . Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol . The compound features a conjugated enamine structure, where the propanamide group is linked via an ethylidene bridge to a 2,3-dihydro-6-methoxy-1H-indene moiety. The (E) -configuration of the ethylidene group is essential for its role in Ramelteon synthesis, ensuring proper stereochemical alignment for downstream reactions .
Properties
IUPAC Name |
N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMLNKJTLJWZSE-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC=C1CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC/C=C/1\CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454727 | |
| Record name | N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-82-7 | |
| Record name | N-[(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Synthesis via Transition Metal Catalysis
The most efficient route to this compound involves a six-step asymmetric synthesis starting from acetophenone (Scheme 1). Key steps include:
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Ir-Catalyzed O-Vinylation : Acetophenone undergoes O-vinylation with vinyl acetate using [Ir(cod)Cl]₂ (1 mol%) and Na₂CO₃ in toluene at 100°C, yielding 1-(3-(vinyloxy)phenyl)ethan-1-one (85% yield).
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Rh-Catalyzed Cyclization : The vinyl ether intermediate is converted to 1-(2,3-dihydrobenzofuran-4-yl)ethan-1-one via Rh-catalyzed intramolecular C–H activation/olefin insertion (90% yield).
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α-Methylenation and Acid-Catalyzed Cyclization : Treatment with paraformaldehyde and i-Pr₂NH·TFA in dioxane, followed by sulfuric acid-mediated cyclization, produces the tricyclic ketone 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (41% yield).
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Formation of α,β-Unsaturated Ketone : Condensation with propionamide under basic conditions generates the (E)-configured enamide via Knoevenagel-type reaction, leveraging the thermodynamic stability of the trans isomer.
Critical Stereochemical Control : The E-configuration arises from the conjugation-stabilized transition state during enamide formation, confirmed by NOESY and X-ray crystallography in related compounds.
Resolution of Racemic Mixtures
Racemic N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide (CID 11053973) can be resolved into enantiomers via chiral HPLC using a CHIRALPAK AS-H column with hexane-2-propanol-TFA (90:10:0.1). However, this method is less practical for large-scale E-isomer production due to low throughput.
Detailed Experimental Procedures
Synthesis of this compound
Step 1: Preparation of 1-(3-(Vinyloxy)phenyl)ethan-1-one
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Reactants : Acetophenone (5 g, 36.8 mmol), vinyl acetate (6.8 mL, 73.6 mmol), [Ir(cod)Cl]₂ (247 mg, 0.368 mmol), Na₂CO₃ (2.34 g, 22.1 mmol).
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Conditions : Toluene (37 mL), 100°C, 2 h.
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Workup : Purification via flash chromatography (EtOAc/n-heptane gradient) yields 5.05 g (85%) of a colorless oil.
Step 2: Cyclization to 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one
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Conditions : Toluene (242 mL), 130°C, 18 h.
Step 3: α-Methylenation and Cyclization
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Reactants : Paraformaldehyde (3.7 g, 123.4 mmol), i-Pr₂NH·TFA (13.27 g, 61.7 mmol).
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Conditions : Dioxane (600 mL), reflux, 48 h.
Step 4: Enamide Formation
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Reactants : Tricyclic ketone (250 mg, 1.27 mmol), propionamide, Cu(OAc)₂, PMHS.
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Conditions : Toluene, 0°C to RT, 15 h.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the indene ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the double bond in the indene ring or the carbonyl group in the propanamide moiety.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In organic chemistry, (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indene moiety can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Properties:
- SMILES : CCC(=O)NC\C=C\1/CCc2ccc(OC)cc12
- Storage : Stable at +4°C .
- Role : Intermediate in Ramelteon synthesis, as confirmed by Fukatsu et al. (2002) .
Comparison with Structurally Similar Compounds
Ramelteon (N-[2-[(8S)-2,6,7,8-Tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide)
Ramelteon (CAS: 196597-17-8) is the final drug product derived from the target compound.
Structural Insights :
(S)-N-[2-[7-Allyl-5-Bromo-2,3-Dihydro-6-Hydroxy-1H-Inden-1-yl]ethyl]propanamide
This analog (CAS: 196597-86-1) shares the dihydroindenyl backbone but features additional functional groups :
Functional Impact :
(E)-N-[(2E)-2-(1,2,6,7-Tetrahydro-8H-Indeno[5,4-b]furan-8-ylidene)ethyl]propanamide
This compound (CAS: 882434-87-9) is a structural isomer of the target, with a tetrahydroindeno-furan system :
Comparative Analysis :
Q & A
Q. Table 1: Key Spectral Benchmarks for Structural Validation
| Technique | Expected Data | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 1.2 (t, CH3), δ 3.7 (s, OCH3), δ 8.1 (s, CH=N) | |
| HRMS (ESI+) | m/z 264.1361 [M+H]+ | |
| X-ray (ORTEP) | C15H19NO2, P21/c space group |
Q. Table 2: Troubleshooting Synthesis Challenges
| Issue | Solution |
|---|---|
| Low yield (<10%) | Pre-activate carboxylic acid with NHS ester |
| Byproduct formation | Switch to DMF solvent, reduce temperature to 0°C |
| Poor crystallization | Seed with microcrystals or use anti-solvent (diethyl ether) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
